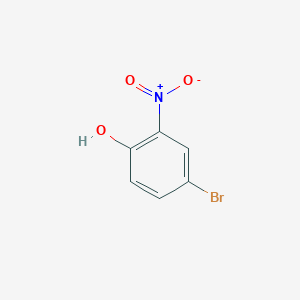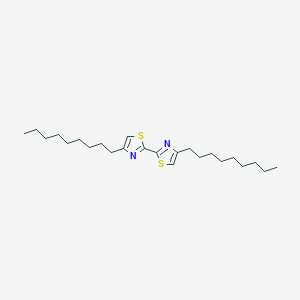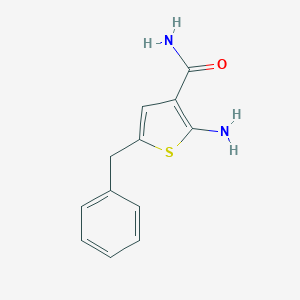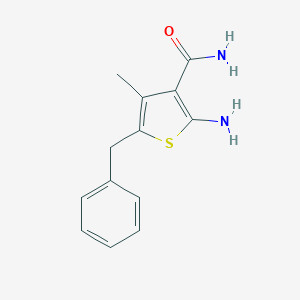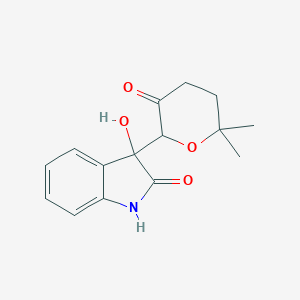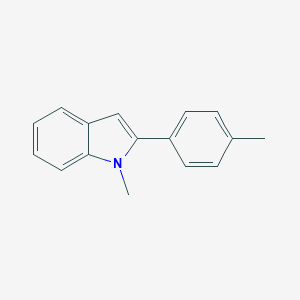
1-methyl-2-(4-methylphenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-(4-methylphenyl)-1H-indole, also known as 4-Me-MPHI, is a synthetic compound that belongs to the class of indole derivatives. It is a potent and selective agonist of the serotonin 5-HT2A receptor and has been widely studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders.
Wirkmechanismus
The mechanism of action of 1-methyl-2-(4-methylphenyl)-1H-indole involves its binding to the serotonin 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in changes in neuronal activity and neurotransmitter release, which can have a profound impact on mood and cognition.
Biochemische Und Physiologische Effekte
1-methyl-2-(4-methylphenyl)-1H-indole has been shown to have a range of biochemical and physiological effects, including increased serotonin and dopamine release in certain brain regions, enhanced neuroplasticity, and improved cognitive function. These effects make it a promising candidate for the treatment of various neuropsychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-methyl-2-(4-methylphenyl)-1H-indole in lab experiments include its high potency and selectivity for the serotonin 5-HT2A receptor, as well as its well-characterized mechanism of action. However, its limitations include its potential for off-target effects and the need for further optimization of dosing and administration regimens.
Zukünftige Richtungen
For research on 1-methyl-2-(4-methylphenyl)-1H-indole include the development of more selective and potent analogs, as well as the exploration of its potential therapeutic applications in the treatment of various neuropsychiatric disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize dosing and administration regimens for clinical use.
Synthesemethoden
The synthesis of 1-methyl-2-(4-methylphenyl)-1H-indole involves the reaction of 4-methylphenylhydrazine with methyl acrylate in the presence of a palladium catalyst. The resulting intermediate is then cyclized to form the final product. This synthesis method has been optimized and improved over the years, resulting in higher yields and purities of 1-methyl-2-(4-methylphenyl)-1H-indole.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-(4-methylphenyl)-1H-indole has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Eigenschaften
CAS-Nummer |
51358-08-8 |
|---|---|
Produktname |
1-methyl-2-(4-methylphenyl)-1H-indole |
Molekularformel |
C16H15N |
Molekulargewicht |
221.3 g/mol |
IUPAC-Name |
1-methyl-2-(4-methylphenyl)indole |
InChI |
InChI=1S/C16H15N/c1-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17(16)2/h3-11H,1-2H3 |
InChI-Schlüssel |
SXWZSHQOHDXKMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



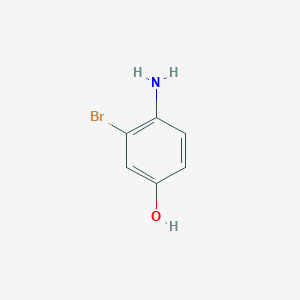
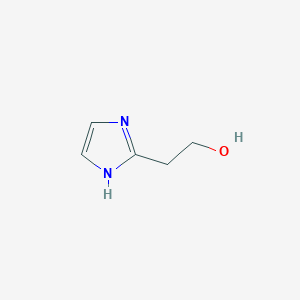
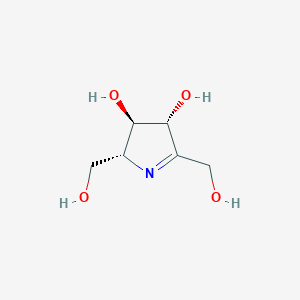
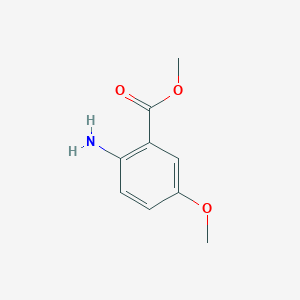
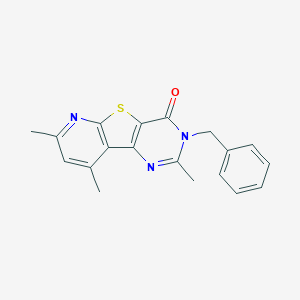
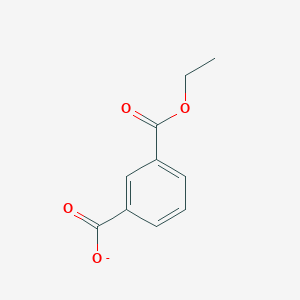
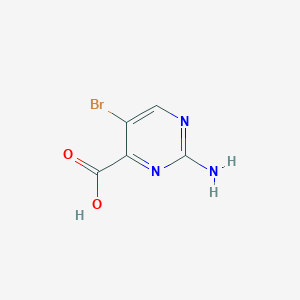
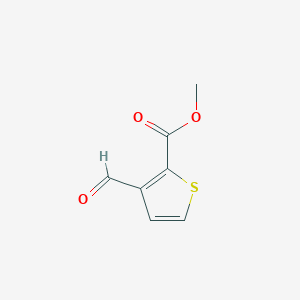
![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)
